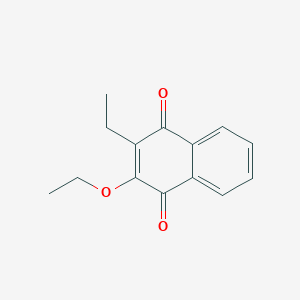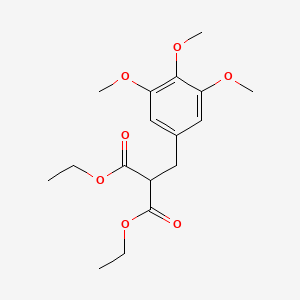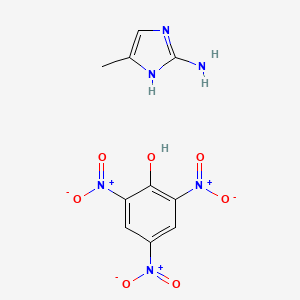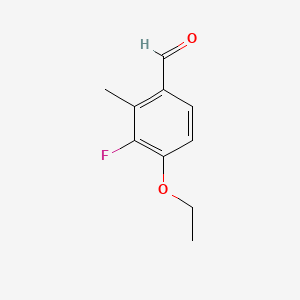
4-Ethoxy-3-fluoro-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3-fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.192 g/mol . It is a derivative of benzaldehyde, featuring ethoxy, fluoro, and methyl substituents on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine and ethoxy groups are introduced using appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of 4-Ethoxy-3-fluoro-2-methylbenzaldehyde may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The compound is then purified using techniques like distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-3-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Ethoxy-3-fluoro-2-methylbenzoic acid.
Reduction: 4-Ethoxy-3-fluoro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethoxy-3-fluoro-2-methylbenzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethoxy-3-fluoro-2-methylbenzaldehyde depends on its specific application. In chemical reactions, the ethoxy, fluoro, and methyl groups influence the reactivity and selectivity of the compound. For example, the electron-withdrawing fluoro group can stabilize reaction intermediates, while the ethoxy group can act as a leaving group in substitution reactions .
In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The specific pathways involved would depend on the structure-activity relationship of the compound and its analogs .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methylbenzaldehyde: Similar structure but lacks the ethoxy group.
4-Fluoro-2-methylbenzaldehyde: Similar structure but lacks the ethoxy group and has a different substitution pattern.
4-Ethoxy-3-methylbenzaldehyde: Similar structure but lacks the fluoro group.
Uniqueness
4-Ethoxy-3-fluoro-2-methylbenzaldehyde is unique due to the combination of ethoxy, fluoro, and methyl groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H11FO2 |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
4-ethoxy-3-fluoro-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-3-13-9-5-4-8(6-12)7(2)10(9)11/h4-6H,3H2,1-2H3 |
Clé InChI |
DPGRHSSDUGDKDV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)C=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






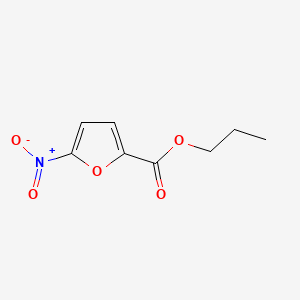
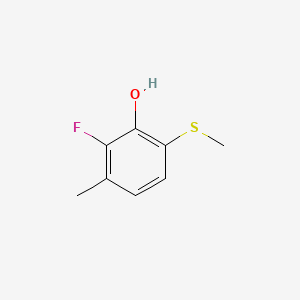
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)

